![molecular formula C11H10OS B14204135 Naphthalene, [(R)-methylsulfinyl]- CAS No. 833454-90-3](/img/structure/B14204135.png)
Naphthalene, [(R)-methylsulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, [®-methylsulfinyl]- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene itself is known for its use in mothballs and as a precursor to various chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the oxidation of naphthalene methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of naphthalene derivatives often involves large-scale oxidation processes. The starting material, naphthalene, is derived from coal tar or petroleum distillation . The methylsulfinyl group is then introduced through a series of chemical reactions, including sulfoxidation, which is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, [®-methylsulfinyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, sulfonic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene sulfone derivatives.
Reduction: Naphthalene methyl sulfide.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, [®-methylsulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene, [®-methylsulfinyl]- involves its interaction with various molecular targets. The methylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, lacking the methylsulfinyl group.
Methylnaphthalenes: Naphthalene derivatives with methyl groups attached to the aromatic rings.
Naphthoquinones: Compounds with quinone structures derived from naphthalene.
Uniqueness
Naphthalene, [®-methylsulfinyl]- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox chemistry, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
833454-90-3 |
|---|---|
Molekularformel |
C11H10OS |
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
1-[(R)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m1/s1 |
InChI-Schlüssel |
NGENVFQTINDJEL-CYBMUJFWSA-N |
Isomerische SMILES |
C[S@@](=O)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


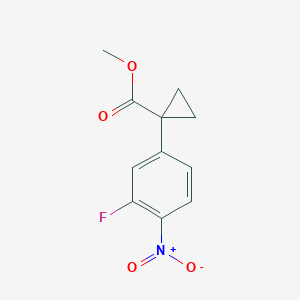
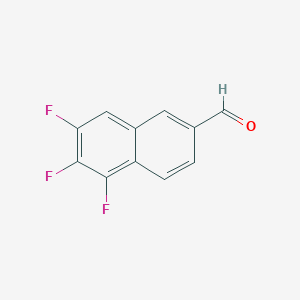
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
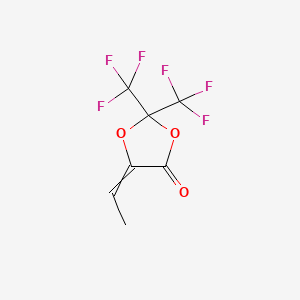
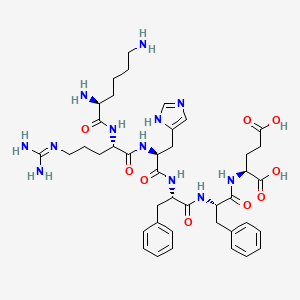
![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)

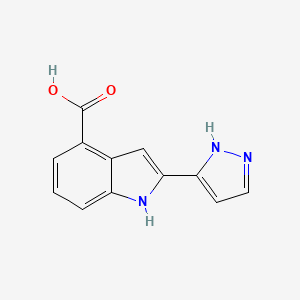
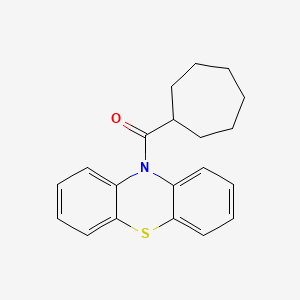
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
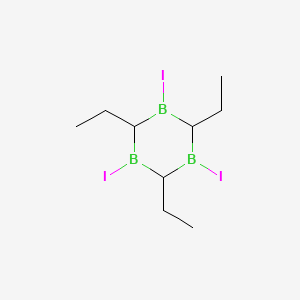

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
